1-Chloroethyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPVNWQGBQYBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965132 | |

| Record name | 1-Chloroethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1-Chloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.0 [mmHg] | |

| Record name | 1-Chloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50893-53-3 | |

| Record name | 1-Chloroethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50893-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Chloroformate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly reactive chemical compound that has found significant application in organic synthesis, particularly in the realm of pharmaceutical development. Its utility primarily stems from its effectiveness as a reagent for the N-dealkylation of tertiary amines and for the removal of certain protecting groups under mild conditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and key reactions, and its applications in modern organic chemistry.

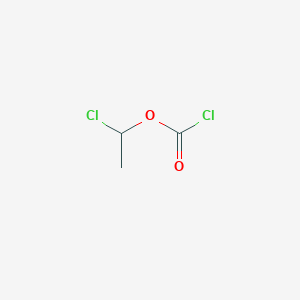

Chemical Structure and Identification

This compound is a chloroformate ester characterized by the presence of a chlorine atom on the alpha-carbon of the ethyl group. This structural feature is crucial to its reactivity, particularly in the cleavage of carbamate (B1207046) intermediates. The molecule is chiral, existing as a racemic mixture of two enantiomers.

The structure of this compound can be represented by the following DOT script:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₃H₄Cl₂O₂ | [1][2][3] |

| Molecular Weight | 142.97 g/mol | [1][3][4] |

| CAS Number | 50893-53-3 | [2][3][5] |

| Appearance | Colorless liquid with a pungent, chloroform-like odor | [1][6][7] |

| Boiling Point | 118-119 °C | [5][6] |

| Melting Point | -65 °C | [5][6][8] |

| Density | 1.325 g/mL at 25 °C | [5][9] |

| Refractive Index (n20/D) | 1.422 | [5][9] |

| Vapor Pressure | 18.0 mmHg (2.4 kPa) at 25 °C | [1] |

| Flash Point | 40.5 °C (104.9 °F) - closed cup | |

| Solubility | Miscible with most organic solvents. Reacts with water. | [5][8][10] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectrum shows characteristic peaks for the methyl and methine protons. |

| ¹³C NMR | Spectrum displays signals corresponding to the methyl, methine, and carbonyl carbons. |

| Infrared (IR) | Key absorptions include a strong C=O stretching band for the chloroformate group. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[2] |

Experimental Protocols

Synthesis of this compound

Method 1: From Acetaldehyde (B116499) and Phosgene (B1210022)

This is a common and high-yielding method for the synthesis of this compound.[11][12][13]

-

Reactants: Acetaldehyde (CH₃CHO), Phosgene (COCl₂)

-

Catalyst: Benzyltributylammonium chloride

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a solution of acetaldehyde is prepared in an appropriate solvent (e.g., dichloromethane).

-

A catalytic amount of benzyltributylammonium chloride is added to the acetaldehyde solution.

-

The reaction mixture is cooled in an ice bath.

-

Phosgene is then slowly added to the stirred solution while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by GC or TLC).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield pure this compound (yields can be as high as 96%).[13]

-

Method 2: From Acetaldehyde and Triphosgene (B27547) (a safer alternative to phosgene)

This method avoids the use of highly toxic phosgene gas by employing its solid equivalent, triphosgene.[14][15]

-

Reactants: Acetaldehyde (CH₃CHO), Triphosgene ((Cl₃CO)₂CO)

-

Catalyst: Pyridine (B92270)

-

Solvent: Dichloromethane (B109758)

-

Procedure:

-

A solution of acetaldehyde and pyridine in dichloromethane is prepared in a reaction vessel.

-

A solution of triphosgene in dichloromethane is added dropwise to the acetaldehyde solution at a controlled temperature, typically between 20-25°C.[13][14]

-

The reaction progress is monitored by NMR or GC.

-

Upon completion, the reaction mixture is worked up, and the product is isolated and purified by distillation.[14]

-

A generalized workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

N-Dealkylation of Tertiary Amines

A primary application of this compound is the N-dealkylation of tertiary amines to secondary amines.[11][14] This reaction proceeds through a carbamate intermediate, which is then cleaved.

-

Reactants: Tertiary amine, this compound

-

Solvents: 1,2-Dichloroethane (B1671644) (for carbamate formation), Methanol (B129727) (for carbamate cleavage)

-

Procedure:

-

The tertiary amine is dissolved in dry 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).[5]

-

This compound is added to the solution.

-

The mixture is heated to reflux and the reaction is monitored by TLC or GC until the starting amine is consumed.[5]

-

The solvent is evaporated under reduced pressure to yield the crude carbamate intermediate.

-

The crude carbamate is dissolved in methanol and heated to reflux to effect cleavage.[14]

-

After cleavage is complete, the solvent is removed, and the resulting secondary amine is isolated and purified by standard methods (e.g., extraction, chromatography).

-

The signaling pathway for this dealkylation is illustrated in the following diagram:

Caption: Reaction pathway for the N-dealkylation of tertiary amines.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of various pharmaceuticals. Its ability to selectively dealkylate tertiary amines is particularly useful in the preparation of drug metabolites and in the synthesis of complex molecules where other functional groups might be sensitive to harsher dealkylation conditions.[5][14]

-

Synthesis of Drug Metabolites: It is used to prepare N-demethylated metabolites of drugs for forensic and toxicological analysis.[5]

-

Protecting Group Chemistry: It serves as an efficient and mild agent for removing benzyl (B1604629) protecting groups.[12]

-

Pharmaceutical Intermediates: It is a key reagent in the synthesis of several drugs, including the antibiotic cefuroxime (B34974) axetil and the antidepressant duloxetine.[14]

-

Chemoselective Desilylation: It can be used as a catalyst for the chemoselective desilylation of silyl-protected alcohols.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[1] It is harmful if swallowed and toxic if inhaled.[1][6] It causes severe skin burns and eye damage.[1][16] The compound is also a lachrymator.[1]

-

Handling: Work should be conducted in a well-ventilated fume hood.[17][18] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[7][19] Spark-proof tools and explosion-proof equipment should be used.[6]

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[6][8] Recommended storage temperature is 2-8°C.[5][20]

-

Incompatibilities: It is incompatible with water, strong acids, strong bases, and strong oxidizing agents.[6]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations. Neutralization can be achieved by reaction with an alkaline solution.[7]

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its unique reactivity allows for the efficient N-dealkylation of tertiary amines and the removal of protecting groups under mild conditions. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. This compound | C3H4Cl2O2 | CID 521305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Chloroethyl chloroformate [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 98 50893-53-3 [sigmaaldrich.com]

- 5. This compound | 50893-53-3 [chemicalbook.com]

- 6. This compound(50893-53-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. framochem.com [framochem.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. 1-氯乙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | 50893-53-3 | Benchchem [benchchem.com]

- 15. CN119431144A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. This compound CAS#: 50893-53-3 [m.chemicalbook.com]

The Core Mechanism of 1-Chloroethyl Chloroformate Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly valued for its efficacy in the N-dealkylation of tertiary amines under mild conditions.[1][2] This transformation is of paramount importance in pharmaceutical development and medicinal chemistry, enabling the synthesis of crucial secondary amine intermediates, drug metabolites, and analogs for structure-activity relationship (SAR) studies.[1][3] This technical guide provides a comprehensive overview of the reaction mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Reaction Mechanism

The reaction of this compound with a tertiary amine proceeds via a well-established two-step mechanism, which is key to its synthetic utility.[1]

Step 1: Formation of the 1-Chloroethyl Carbamate (B1207046) Intermediate

The initial step involves the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the formation of a quaternary ammonium (B1175870) salt, which is transient. The chloride ion then facilitates the removal of one of the N-alkyl groups, leading to the formation of a stable 1-chloroethyl carbamate intermediate and an alkyl chloride.

Step 2: Decomposition of the Carbamate Intermediate

The second and final step is the decomposition of the 1-chloroethyl carbamate. This is typically achieved by solvolysis, most commonly by refluxing in methanol (B129727).[2] This step is notably facile and proceeds under mild conditions, which is a significant advantage of using ACE-Cl over other chloroformate reagents. The decomposition yields the desired secondary amine, typically as its hydrochloride salt, along with methyl chloride and carbon dioxide as byproducts.[2]

Mechanistic Pathway

Caption: General mechanism of N-dealkylation of tertiary amines using ACE-Cl.

Selectivity of Alkyl Group Cleavage

A key feature of the ACE-Cl mediated dealkylation is its selectivity. The preference for the cleavage of different alkyl groups generally follows the order: benzyl (B1604629) > allyl > methyl > other primary alkyl groups.[4][5] This selectivity is attributed to the stability of the carbocation-like transition state formed during the decomposition of the quaternary ammonium intermediate. Groups that can stabilize a positive charge, such as benzyl and allyl groups, are cleaved more readily.

Quantitative Data on ACE-Cl Reactions

The following table summarizes the reaction conditions and yields for the N-dealkylation of various tertiary amines using this compound.

| Tertiary Amine Substrate | Solvent | Reaction Temperature (°C) | Reaction Time (Step 1) | Decomposition Conditions | Product | Yield (%) |

| N-Ethylpiperidine | 1,2-Dichloroethane (B1671644) | Reflux | 1 hour | Methanol, 50°C | Piperidine hydrochloride | 97.6 |

| N,N-Dimethylbenzylamine | 1,2-Dichloroethane | Reflux | 1 hour | Methanol, 35-40°C | N-Methylbenzylamine hydrochloride | 98.5 |

| N-Methylmorpholine | 1,2-Dichloroethane | Reflux | 1 hour | Methanol, 35-40°C | Morpholine hydrochloride | 96 |

| Tropine | 1,2-Dichloroethane | Reflux | Not specified | Methanol, Reflux | Nortropine hydrochloride | High |

| Codeine | 1,2-Dichloroethane | Reflux | Not specified | Methanol, Reflux | Norcodeine hydrochloride | High |

| N,N-Dimethylaniline | 1,2-Dichloroethane | Reflux | 2 hours | Methanol, 35-40°C | N-Methylaniline hydrochloride | 95 |

Detailed Experimental Protocols

General Procedure for N-Dealkylation of a Tertiary Amine

The following protocol is a representative example for the N-dealkylation of a tertiary amine using this compound.

Materials:

-

Tertiary amine

-

This compound (ACE-Cl)

-

Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Workflow Diagram:

Caption: A typical experimental workflow for ACE-Cl mediated N-dealkylation.

Procedure:

Step 1: Formation of the 1-Chloroethyl Carbamate

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the tertiary amine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting tertiary amine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Decomposition of the Carbamate Intermediate

-

To the crude 1-chloroethyl carbamate intermediate obtained in the previous step, add methanol.

-

Heat the methanolic solution to reflux and maintain the reflux until the carbamate is completely decomposed (monitor by TLC or GC-MS).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting solid is the hydrochloride salt of the desired secondary amine. Further purification can be achieved by recrystallization or chromatography if necessary.

Conclusion

This compound is a highly effective reagent for the N-dealkylation of tertiary amines, offering mild reaction conditions and high yields. The two-step mechanism, proceeding through a readily decomposable 1-chloroethyl carbamate intermediate, provides a strategic advantage in the synthesis of complex molecules. The predictable selectivity for different N-alkyl groups further enhances its utility. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the practical application of this important transformation.

References

An In-depth Technical Guide to 1-Chloroethyl Chloroformate: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroethyl chloroformate (ACE-Cl), a versatile but hazardous reagent widely used in organic synthesis. This document outlines its chemical and physical properties, detailed safety and handling procedures, and key experimental protocols for its application in drug development and chemical research. Particular emphasis is placed on ensuring the safe use of this compound through a thorough understanding of its hazards and the implementation of appropriate control measures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a highly reactive compound, primarily used as an intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₃H₄Cl₂O₂ | [1] |

| Molecular Weight | 142.97 g/mol | [1] |

| CAS Number | 50893-53-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [2] |

| Boiling Point | 118-119 °C | [1] |

| Density | 1.325 g/mL at 25 °C | [1] |

| Flash Point | 40.5 °C (closed cup) | [1] |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires strict adherence to safety protocols. It is flammable, corrosive, and toxic if inhaled or swallowed.[1][2]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Toxicology Data

| Toxicity Endpoint | Value | Species | References |

| LD50 (Oral) | 470 mg/kg | Rat | [1] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential when working with this chemical.

Storage

Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[3][4] Keep containers tightly closed and protected from moisture.[3] It is recommended to store this chemical under an inert atmosphere (e.g., nitrogen or argon).[3]

Incompatible Materials

Avoid contact with the following materials:

Disposal

Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain.[5] Contaminated containers should also be treated as hazardous waste.[2]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

Accidental Release

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[1][2]

Experimental Protocols

This compound is a key reagent in several important organic transformations, most notably the N-dealkylation of tertiary amines.

General Procedure for N-Dealkylation of Tertiary Amines

This protocol provides a general guideline for the N-dealkylation of tertiary amines using this compound.[6][7]

Materials:

-

Tertiary amine

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, dichloromethane, or toluene)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

-

Dissolve the tertiary amine in the anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 - 1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude carbamate, add methanol and heat to reflux to induce cleavage. This step typically takes 1-2 hours.

-

After cooling, remove the methanol under reduced pressure.

-

The resulting crude secondary amine salt can be purified by standard techniques such as recrystallization or chromatography.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its high reactivity and corrosive nature, as well as its hydrolysis products.[2]

Upon contact with biological tissues, the acyl chloride moiety can readily react with nucleophilic functional groups in proteins and other biomolecules, leading to cellular damage. Furthermore, its rapid hydrolysis in the presence of water produces hydrochloric acid (HCl), which is highly corrosive and contributes significantly to the observed tissue damage.[2]

The inhalation of this compound vapors can cause severe damage to the respiratory tract. The corrosive effects of the parent compound and the liberated HCl can lead to inflammation, edema, and in severe cases, chemical pneumonitis.[2]

This guide is intended to provide comprehensive safety and handling information for this compound to be used by trained professionals in a laboratory or industrial setting. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.nl [fishersci.nl]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

Physical properties of 1-Chloroethyl chloroformate like boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Chloroethyl chloroformate (CAS No: 50893-53-3), a versatile reagent frequently employed in organic synthesis, particularly in the N-demethylation of tertiary amines relevant to drug metabolism studies. This document summarizes its essential physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its primary application.

Core Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a reactive compound and should be handled with appropriate safety precautions in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Notes |

| Boiling Point | 117 - 120 °C | [1][3][4][5] |

| Density | 1.295 - 1.325 g/cm³ | at 15-25 °C[1][3][4][6] |

| Melting Point | -65 °C | [1][3][4] |

| Vapor Pressure | 17 - 18 mmHg | at 25 °C[2][3] |

| Refractive Index | ~1.422 | at 20 °C[4][7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a distillation-based method is appropriate.

Methodology:

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system should be adequately ventilated in a fume hood due to the compound's toxicity.

-

Sample Preparation: A small volume (e.g., 5-10 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor phase moves into the distillation head.

-

Temperature Reading: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.[8]

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of this compound is by using a pycnometer.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid is wiped from the exterior.

-

Weighing: The filled pycnometer is weighed again.

-

Temperature Control: The temperature of the liquid at the time of measurement should be recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.

Application Workflow: N-Demethylation of Tertiary Amines

This compound is a key reagent for the N-demethylation of tertiary amines, a critical transformation in the synthesis of drug metabolites and other pharmacologically active compounds. The general workflow for this reaction is depicted below.

References

- 1. framochem.com [framochem.com]

- 2. This compound | C3H4Cl2O2 | CID 521305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(50893-53-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | 50893-53-3 [chemicalbook.com]

- 5. This compound | 50893-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [stenutz.eu]

- 7. This compound 98 50893-53-3 [sigmaaldrich.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Solubility Profile of 1-Chloroethyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Chloroethyl chloroformate in various organic solvents. Due to the compound's reactivity, particularly its sensitivity to moisture, this guide also outlines a detailed experimental protocol for safely determining its solubility. Furthermore, a key reaction pathway involving this compound is visualized to aid in understanding its application in organic synthesis.

Qualitative Solubility Overview

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. The available information is qualitative, describing the compound as "soluble" or "miscible". For practical laboratory applications, it is recommended that researchers determine the solubility for their specific solvent and temperature conditions using a carefully controlled experimental protocol.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Acetone | Soluble[1] |

| Toluene | Soluble[1] |

| Chloroform | Soluble[1] |

| Tetrahydrofuran (B95107) (THF) | Soluble[1] |

| Most Organic Solvents | Miscible/Soluble[3][4][5] |

Experimental Protocol for Solubility Determination

The following protocol is a recommended procedure for determining the solubility of a reactive, moisture-sensitive compound like this compound. This method is adapted from general laboratory practices for handling such materials.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice (e.g., acetone, THF, dichloromethane)

-

Inert gas supply (e.g., nitrogen or argon)

-

Dry glassware (e.g., vials, graduated cylinders, syringes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

Procedure:

-

Preparation of Materials:

-

All glassware must be thoroughly dried in an oven at >100°C for several hours and then cooled in a desiccator over a drying agent.

-

The chosen organic solvent must be anhydrous. Use of freshly distilled solvent from an appropriate drying agent is recommended.

-

All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

-

Experimental Setup:

-

Place a known volume of the anhydrous solvent into a dry, pre-weighed vial containing a magnetic stir bar.

-

Seal the vial with a septum cap.

-

Place the vial in a constant temperature bath set to the desired experimental temperature and allow the solvent to equilibrate.

-

-

Solubility Determination (Gravimetric Method):

-

Using a dry, gas-tight syringe, add small, known volumes of this compound to the stirring solvent.

-

After each addition, allow the solution to stir for a sufficient time to ensure complete dissolution.

-

Continue adding the chloroformate until a slight, persistent cloudiness (undissolved material) is observed.

-

Record the total volume of this compound added.

-

Calculate the solubility based on the mass of the chloroformate (volume x density) and the volume of the solvent.

-

Safety Precautions:

-

This compound is corrosive, toxic if inhaled, and flammable.[2][6] Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, heat, sparks, and open flames.[7]

Key Reaction Pathway: N-Dealkylation of Tertiary Amines

This compound is a widely used reagent for the selective N-dealkylation of tertiary amines, a crucial transformation in drug development and organic synthesis.[2][8] The reaction proceeds through a two-step mechanism involving the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved.[9]

Experimental Workflow for N-Dealkylation

The following diagram illustrates a typical experimental workflow for the N-dealkylation of a tertiary amine using this compound.

References

- 1. framochem.com [framochem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 50893-53-3 [chemicalbook.com]

- 6. This compound | C3H4Cl2O2 | CID 521305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 50893-53-3 | Benchchem [benchchem.com]

- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloroethyl chloroformate CAS number 50893-53-3 information

CAS Number: 50893-53-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Chloroethyl chloroformate (ACE-Cl), a versatile and highly reactive reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. This document covers its chemical and physical properties, synthesis methodologies, key applications with detailed mechanistic insights, and comprehensive safety and handling protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂O₂ | [3] |

| Molecular Weight | 142.97 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 117-119 °C | [4] |

| Melting Point | -65 °C | [4] |

| Density | 1.295 - 1.325 g/mL at 20-25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.422 | [5] |

| Flash Point | 45 °C (closed cup) | [4] |

| Solubility | Soluble in most organic solvents (e.g., acetone, toluene, chloroform, THF) | [4] |

| Reactivity | Reacts with water, alcohols, and amines | [4][6] |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with phosgene (B1210022) or a phosgene equivalent like triphosgene.[5] This electrophilic addition reaction is typically catalyzed to achieve high yields and purity.

General Synthesis Pathway

The general chemical equation for the synthesis is as follows:

CH₃CHO + COCl₂ → CH₃CH(Cl)OCOCl

This reaction is often carried out in the presence of a catalyst to facilitate the process.

Figure 1: General synthesis of this compound.

Detailed Experimental Protocols

Method 1: Using Phosgene and a Phase-Transfer Catalyst

This method is known for its high efficiency and yield.

-

Reactants: Acetaldehyde, Phosgene, Benzyltributylammonium chloride (catalyst).

-

Procedure: Phosgene is reacted with acetaldehyde with stirring in the presence of a catalytic amount of benzyltributylammonium chloride. The reaction is performed under controlled temperature conditions. Following the completion of the reaction, the desired product is isolated and purified by distillation.[7]

-

Yield: This method can achieve yields of up to 96%.[7]

Method 2: Using Trichloromethyl Chloroformate (Diphosgene) and Pyridine

This method provides an alternative to using the highly toxic phosgene gas directly.

-

Reactants: Acetaldehyde, Trichloromethyl chloroformate, Pyridine (catalyst).[7]

-

Procedure: To a reactor containing acetaldehyde and a catalytic amount of pyridine, trichloromethyl chloroformate is added dropwise while maintaining the temperature between 20°C and 25°C. The reaction mixture is stirred for approximately 2 hours after the addition is complete.[7][8] The final product can be analyzed by NMR to confirm its formation.[7]

-

Yield: A yield of 96.3% has been reported for this procedure.[7]

Key Applications in Organic Synthesis

This compound is a valuable reagent with several important applications, most notably in the dealkylation of tertiary amines and as a protecting group reagent.

N-Dealkylation of Tertiary Amines

One of the most significant applications of this compound is the selective N-dealkylation of tertiary amines to yield secondary amines.[5] This transformation is crucial in the synthesis of various pharmaceutical compounds and drug metabolites.[5] The reaction proceeds under mild conditions and is often high-yielding.[3]

Mechanism of N-Dealkylation:

The reaction proceeds through a two-step mechanism involving the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to afford the secondary amine.[5]

-

Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a quaternary ammonium (B1175870) salt. This intermediate then undergoes a nucleophilic substitution, where the chloride ion displaces an alkyl group from the nitrogen, forming a stable carbamate and an alkyl chloride.

-

Carbamate Cleavage: The resulting carbamate intermediate is then cleaved, typically by treatment with methanol, to yield the corresponding secondary amine.[2][5]

Figure 2: Mechanism of N-dealkylation using this compound.

Protecting Group Chemistry

This compound serves as a mild and highly effective reagent for the deprotection of benzyl (B1604629) groups. This is particularly advantageous when dealing with molecules containing functional groups that are sensitive to harsher debenzylation conditions. It is also used in the formation of protecting groups for alcohols and amines during multi-step syntheses.[6]

Synthesis of Pharmaceuticals

This compound is a key intermediate in the synthesis of several important drugs.

-

Cefpodoxime (B17579) Proxetil: In the synthesis of this cephalosporin (B10832234) antibiotic, this compound is reacted with isopropanol (B130326) to form 1-chloroethyl isopropyl carbonate, a key precursor.[9][10] This is then converted to 1-iodoethyl isopropyl carbonate, which is subsequently reacted with the cefpodoxime acid core.[9][10][11]

-

Candesartan (B1668252) Cilexetil: This angiotensin II receptor antagonist is synthesized using a multi-step process where a key step involves the condensation of a trityl candesartan intermediate with 1-chloroethyl cyclohexyl carbonate.[12][13][14]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[15][16] It is flammable, corrosive, and toxic upon inhalation or contact with skin.[16]

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[16][17] |

| Toxicity | Harmful if swallowed or in contact with skin. Toxic if inhaled. | Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[16][17] |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][17] |

| Reactivity | Reacts violently with water, releasing toxic gas. | Store in a dry, cool, and well-ventilated place away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[4][6] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[17]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[17]

Spill and Disposal:

In case of a spill, evacuate the area and ensure adequate ventilation.[15] Contain the spill with an inert absorbent material.[15] Dispose of the waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, highlighting its importance as a versatile reagent in modern organic synthesis and drug development. Researchers and scientists should always consult the latest Safety Data Sheet (SDS) before handling this chemical and adhere to all recommended safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. haihangindustry.com [haihangindustry.com]

- 4. framochem.com [framochem.com]

- 5. This compound | 50893-53-3 | Benchchem [benchchem.com]

- 6. Buy this compound | 50893-53-3 [smolecule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]

- 9. oaji.net [oaji.net]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 13. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]

- 14. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 1-Chloroethyl Chloroformate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 1-Chloroethyl chloroformate (CAS No. 50893-53-3), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits two distinct signals, corresponding to the methine and methyl protons. The data presented was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.452 | Quartet (q) | 5.8 | -CH(Cl)- |

| 1.879 | Doublet (d) | 5.8 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH(Cl)- |

| Data not available in search results | -CH₃ |

| Data not available in search results | -C(O)O- |

Note: Specific chemical shift values for the ¹³C NMR spectrum of this compound were not available in the provided search results.

Table 3: Infrared (IR) Spectroscopy Peak List

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[2]

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | C=O stretch (chloroformate) |

| Data not available in search results | C-O stretch |

| Data not available in search results | C-Cl stretch |

| Data not available in search results | C-H stretch/bend |

Note: A specific list of IR absorption peaks for this compound was not available in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter, which can degrade the quality of the spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Cap the NMR tube securely.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is generally employed to simplify the spectrum and improve signal-to-noise.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped in the film.

2. Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes: Selective N-Dealkylation of Tertiary Amines Using 1-Chloroethyl Chloroformate (ACE-Cl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent primarily used for the N-dealkylation of tertiary amines to yield secondary amines.[1] Rather than serving as a traditional protecting group that is introduced and later removed, ACE-Cl facilitates the removal of existing N-alkyl or N-benzyl groups, which can themselves be considered protecting groups. This transformation proceeds under mild conditions via a stable carbamate (B1207046) intermediate, which is then readily cleaved.[1] The method is distinguished by its high yields and selectivity, making it invaluable in the synthesis of complex molecules, pharmaceutical compounds, and drug metabolites.[1][2]

Reaction Mechanism

The N-dealkylation process using ACE-Cl occurs in a two-step mechanism:

-

Carbamate Formation: The tertiary amine performs a nucleophilic attack on the ACE-Cl, leading to the formation of a quaternary ammonium (B1175870) intermediate. This intermediate quickly rearranges, eliminating a volatile alkyl chloride, to form a stable 1-chloroethyl carbamate.[2][3][4]

-

Carbamate Cleavage (Solvolysis): The resulting carbamate is then cleaved, typically by refluxing in methanol. This step yields the desired secondary amine (often as its hydrochloride salt), along with methyl carbonate and acetaldehyde (B116499) as byproducts.[1][2]

The ease of the second step, the carbamate cleavage, is a significant advantage of ACE-Cl over other chloroformates like ethyl or phenyl chloroformate, which often require harsh hydrolytic conditions.[2][5]

References

Application Notes and Protocols for Debenzylation of Amines using 1-Chloroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the benzyl (B1604629) protecting group from tertiary amines is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. 1-Chloroethyl chloroformate (ACE-Cl) has emerged as a highly effective reagent for this purpose, offering mild reaction conditions and high yields.[1][2] This method, a modification of the von Braun reaction, proceeds through a two-step sequence involving the formation of an intermediate carbamate (B1207046), which is subsequently cleaved to furnish the desired secondary amine.[1][3] The strategic placement of a chlorine atom on the α-carbon of the ethyl group in ACE-Cl enhances its reactivity compared to other chloroformates, allowing for efficient debenzylation.[1] This document provides detailed application notes and experimental protocols for the debenzylation of amines using ACE-Cl.

Reaction Mechanism and Selectivity

The debenzylation of tertiary amines with this compound proceeds via a well-established two-step mechanism:

-

Carbamate Formation: The tertiary amine performs a nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of an unstable quaternary ammonium (B1175870) salt. This intermediate then rapidly rearranges, with the chloride ion attacking the benzylic carbon, to yield a stable 1-chloroethyl carbamate and benzyl chloride.

-

Carbamate Cleavage: The resulting carbamate is readily cleaved, typically by refluxing in methanol (B129727), to yield the corresponding secondary amine hydrochloride, methyl carbonate, and chloroethane.

A key advantage of this method is its high selectivity for the cleavage of benzyl groups over other N-alkyl groups, such as methyl or ethyl groups.[4] This selectivity is attributed to the greater stability of the benzyl cation-like transition state during the cleavage of the C-N bond.

Experimental Protocols

The following protocols provide a general framework for the debenzylation of tertiary amines using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Debenzylation of a Tertiary Benzylamine (B48309)

This protocol describes a general two-step procedure for the debenzylation of a tertiary benzylamine.

Materials:

-

Tertiary benzylamine

-

This compound (ACE-Cl)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Methanol (MeOH)

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene) or other non-nucleophilic base (optional)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Apparatus for solvent extraction and purification (e.g., column chromatography)

Procedure:

Step 1: Carbamate Formation

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the tertiary benzylamine (1.0 eq.) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

-

If the substrate is acid-sensitive, a proton sponge (1.1 eq.) can be added to the solution to neutralize the HCl generated in situ.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.1-1.3 eq.) to the stirred solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Carbamate Cleavage

-

To the crude carbamate residue, add methanol (sufficient to dissolve the residue, typically 0.1-0.2 M).

-

Heat the solution to reflux and maintain for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

The resulting residue contains the desired secondary amine hydrochloride. The crude product can be purified by recrystallization, acid-base extraction, or column chromatography.

Data Presentation

The following table summarizes representative examples of the debenzylation of various tertiary amines using this compound, highlighting the reaction conditions and yields.

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Benzylpiperidine | DCE | rt, then reflux | 1, then 1 | 95 |

| 2 | N-Benzyldimethylamine | DCE | rt, then reflux | 1, then 1 | 92 |

| 3 | N-Benzyl-N-methylaniline | DCE | rt, then reflux | 1, then 1 | 88 |

| 4 | N-Benzyl-N-ethylaniline | DCE | rt, then reflux | 1, then 1 | 90 |

| 5 | N,N-Dibenzylmethylamine | DCE | rt, then reflux | 1, then 1 | 94 (monodebenzylation) |

| 6 | N-Benzyl-N-methylcyclohexylamine | DCE | rt, then reflux | 1, then 1 | 85 |

Note: The times listed are for the carbamate formation and cleavage steps, respectively. Yields are for the isolated secondary amine product.

Mandatory Visualizations

Diagram 1: Reaction Scheme for Debenzylation of Amines using this compound

Caption: Reaction scheme of the two-step debenzylation process.

Diagram 2: Experimental Workflow for Debenzylation of Amines

Caption: A typical experimental workflow for amine debenzylation.

References

Application Notes and Protocols: 1-Chloroethyl Chloroformate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly versatile and reactive reagent widely employed in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a chloroformate group and a chlorine atom on the adjacent ethyl group, imparts a unique reactivity profile that makes it exceptionally useful for specific chemical transformations.[1] The primary application of ACE-Cl is the N-dealkylation of tertiary amines to secondary amines under mild conditions, a critical step in the synthesis of various drug metabolites and complex pharmaceutical intermediates.[2][3] It is also utilized as an efficient reagent for removing benzyl (B1604629) protecting groups, especially in molecules with functional groups sensitive to harsher deprotection methods.[3] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of this compound in a research and development setting.

Key Applications in Pharmaceutical Synthesis

1. N-Dealkylation of Tertiary Amines

The most prominent application of ACE-Cl is the selective N-dealkylation of tertiary amines. This transformation is crucial for synthesizing secondary amines, which are common scaffolds in active pharmaceutical ingredients (APIs) and are often required for generating drug metabolites for analytical and forensic studies.[1][2]

Mechanism: The reaction proceeds via a two-step mechanism:

-

Step 1: Carbamate (B1207046) Formation: The tertiary amine attacks the electrophilic carbonyl carbon of ACE-Cl, leading to the formation of an unstable quaternary ammonium (B1175870) salt. This intermediate rapidly eliminates ethyl chloride to form a stable 1-chloroethyl carbamate.

-

Step 2: Carbamate Cleavage: The resulting carbamate is readily cleaved by a nucleophilic solvent, typically methanol (B129727), via an SN1-like mechanism. This solvolysis step is facilitated by the stabilizing effect of the adjacent oxygen atom on the transient carbocation, yielding the desired secondary amine (often as its hydrochloride salt), carbon dioxide, and methyl chloride.[1]

// Nodes TertiaryAmine [label="Tertiary Amine\n(R₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE_Cl [label="1-Chloroethyl\nChloroformate (ACE-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamate [label="Intermediate:\n1-Chloroethyl Carbamate", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; Methanol [label="Methanol\n(MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAmine [label="Secondary Amine HCl Salt\n(R₂NH•HCl)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; Byproducts [label="Byproducts:\nCO₂, MeCl", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TertiaryAmine -> Carbamate [label="Step 1:\nCarbamate Formation", color="#4285F4"]; ACE_Cl -> Carbamate [color="#4285F4"]; Carbamate -> SecondaryAmine [label="Step 2:\nSolvolysis/Cleavage", color="#EA4335"]; Methanol -> Carbamate [color="#EA4335"]; Carbamate -> Byproducts [style=dashed, color="#EA4335"];

// Invisible nodes for layout {rank=same; TertiaryAmine; ACE_Cl;} {rank=same; SecondaryAmine; Byproducts;} } .dot Caption: Reaction mechanism for N-dealkylation using ACE-Cl.

Selectivity: The ACE-Cl mediated N-dealkylation exhibits useful selectivity. Benzyl and allyl groups are typically cleaved in preference to simple alkyl groups like methyl or ethyl.[4] This selectivity is advantageous in complex syntheses where multiple N-alkyl groups are present.

2. Debenzylation and Protecting Group Chemistry

ACE-Cl serves as a mild and highly effective reagent for removing benzyl (Bn) and benzhydryl (Bzh) protecting groups from nitrogen atoms.[5] This is particularly valuable when other methods, such as catalytic hydrogenation, are incompatible with other functional groups in the molecule (e.g., alkenes, alkynes, or sulfur-containing moieties).[3]

3. Prodrug Synthesis

The reagent can also be used to mask carboxylic acid groups, forming 1-chloroethyl carbonate esters. This strategy is employed in the synthesis of prodrugs, such as bacampicillin, to improve oral bioavailability.[1]

Quantitative Data Summary

The following table summarizes representative applications of this compound in the synthesis of various pharmaceutical-related compounds.

| Substrate (Tertiary Amine) | Target Product (Secondary Amine) | Solvent(s) | Conditions | Yield | Reference |

| N-Ethylpiperidine | Piperidine HCl | 1,2-Dichloroethane (B1671644), then MeOH | 1) Reflux; 2) 50°C | High | [6] |

| Codeine | Norcodeine | 1,2-Dichloroethane, then MeOH | Reflux | High | [2] |

| Naltrexone Precursor | Naltrexone | 1,2-Dichloroethane, then MeOH | Reflux | High-Yield | [2] |

| Macroline Alkaloid | Nb-demethylated Macroline | 1,2-Dichloroethane, then MeOH | 1) 90°C, 72h; 2) Reflux, 6h | N/A | [7] |

| Various Tertiary Amines | N-demethylated Metabolites | 1,2-Dichloroethane, then MeOH | N/A | High | [2] |

Experimental Protocols

Protocol 1: General Procedure for N-Dealkylation of a Tertiary Amine

This protocol is a generalized procedure based on methodologies reported for the synthesis of alkaloids and other complex amines.[6][7]

Materials:

-

Tertiary amine substrate

-

This compound (ACE-Cl), ~5-10 equivalents

-

Anhydrous 1,2-dichloroethane (DCE)

-

Methanol (MeOH), distilled

-

Argon or Nitrogen gas supply

-

Thick-walled, sealable reaction vessel

-

Standard glassware for reflux and work-up

Procedure:

Part A: Carbamate Formation

-

In a dry, sealable reaction vessel under an inert atmosphere (argon or nitrogen), dissolve the tertiary amine substrate (1.0 eq) in anhydrous 1,2-dichloroethane (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add this compound (5-10 eq) to the stirred solution.

-

Securely seal the reaction vessel and allow it to warm to room temperature.

-

Heat the reaction mixture in an oil bath at 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly (12-72 hours) depending on the substrate.[7]

-

Once the formation of the carbamate intermediate is complete (as indicated by the consumption of starting material), cool the vessel to room temperature.

-

Carefully unseal the vessel in a well-ventilated fume hood and remove the solvent and excess ACE-Cl under reduced pressure.

Part B: Carbamate Cleavage (Methanolysis)

-

To the crude carbamate residue, add distilled methanol.

-

Heat the resulting solution at reflux with stirring. The cleavage is typically complete within 2-6 hours.[7] Monitor the conversion to the final secondary amine by TLC or LC-MS.

-

After the reaction is complete, cool the solution and remove the methanol under reduced pressure. The product is often obtained as the hydrochloride salt.

Work-up and Purification:

-

The crude product can be purified by standard techniques such as recrystallization or silica (B1680970) gel chromatography.

-

If the free secondary amine is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., NaHCO₃, K₂CO₃) during an aqueous work-up and extracted with an organic solvent.

// Nodes Start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Dissolve Tertiary Amine\nin dry DCE under Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddACE [label="Add ACE-Cl (5-10 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat1 [label="Seal vessel &\nHeat at 80-90°C (12-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor1 [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporate1 [label="Cool & Evaporate\nSolvent/Excess Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMeOH [label="Add Methanol to Residue", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat2 [label="Heat at Reflux (2-6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor2 [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporate2 [label="Cool & Evaporate Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify Product\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Cool; Cool -> AddACE; AddACE -> Heat1; Heat1 -> Monitor1; Monitor1 -> Heat1 [label="Incomplete"]; Monitor1 -> Evaporate1 [label="Complete"]; Evaporate1 -> AddMeOH; AddMeOH -> Heat2; Heat2 -> Monitor2; Monitor2 -> Heat2 [label="Incomplete"]; Monitor2 -> Purify [label="Complete"]; Purify -> End; Evaporate2 -> Purify; // Corrected flow Monitor2 -> Evaporate2 [label="Complete"]; } .dot Caption: Experimental workflow for N-dealkylation.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, a face shield, and a lab coat.[9][10]

-

Hazards:

-

Flammable: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment to prevent static discharge.[8][10]

-

Corrosive/Toxic: Causes severe skin burns and eye damage.[11] Toxic if inhaled.[11] Do not breathe vapors or mist.[8]

-

Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[12] Store under an inert gas in a cool, dry, well-ventilated area.[3][8]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[9][13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][13]

-

-

Spill & Disposal:

-

Absorb spills with an inert dry material (e.g., sand, vermiculite) and collect in a labeled container for disposal.[13]

-

Dispose of waste in accordance with local, state, and federal regulations.

-

References

- 1. This compound | 50893-53-3 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. haihangchem.com [haihangchem.com]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. 1-氯乙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound [oakwoodchemical.com]

- 12. framochem.com [framochem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Application Notes: 1-Chloroethyl Chloroformate in Alkaloid Chemistry

Introduction

1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent for the N-dealkylation of tertiary amines, a critical transformation in the field of alkaloid chemistry.[1][2] Its primary application lies in the selective removal of N-alkyl groups, most notably N-methyl groups, under relatively mild conditions.[3] This process is invaluable for synthesizing drug metabolites for analytical and forensic purposes, preparing precursors for novel semi-synthetic derivatives, and exploring structure-activity relationships (SAR) in drug development.[4][5] The reaction proceeds via a stable carbamate (B1207046) intermediate, which can be readily cleaved to yield the desired secondary amine, a key advantage over other dealkylation reagents.[1]

Mechanism of Action

The N-dealkylation of alkaloids using this compound is a two-step process:

-

Carbamate Formation : The tertiary nitrogen of the alkaloid performs a nucleophilic attack on the carbonyl carbon of ACE-Cl. This forms a transient quaternary ammonium (B1175870) salt, which rapidly eliminates an alkyl chloride (e.g., methyl chloride for N-demethylation) to produce a stable 1-chloroethyl carbamate intermediate.[6][7]

-

Carbamate Cleavage : The resulting carbamate is then cleaved, typically by solvolysis. Refluxing in methanol (B129727) (methanolysis) is the most common method, leading to the decomposition of the carbamate into the desired N-dealkylated secondary amine, along with methyl formate (B1220265) and hydrogen chloride as byproducts.[1][3] This cleavage step is notably facile compared to carbamates formed from other chloroformates, which often require harsh conditions for removal.[8]

Diagram: General Mechanism of ACE-Cl Mediated N-Dealkylation

Caption: The two-step mechanism for N-dealkylation of alkaloids using ACE-Cl.

Case Studies & Data

ACE-Cl has been successfully applied to a wide range of complex alkaloids. The following table summarizes key quantitative data from selected case studies.

| Starting Alkaloid | Product | Solvent | Conditions | Yield | Reference |

| Morphine | Normorphine | 1,2-Dichloroethane (B1671644) (DCE) | 1) ACE-Cl, DCE, Reflux2) Methanol, Reflux | High | [1] |

| Codeine | Norcodeine | 1,2-Dichloroethane (DCE) | 1) ACE-Cl, DCE, Reflux2) Methanol, Reflux | High | [1] |

| Oxycodone | Noroxycodone | Dichloromethane or Acetonitrile | 1) ACE-Cl, Proton Acceptor2) Hydrolysis | Not specified | [9] |

| (-)-α-Narcotine | N-demethylated Narcotine | Not specified | Reaction with 1-chloroethyl chlorothionoformate at 20°C for 1h | Rapid reaction | [8][10] |

| Macrocarpine A | Macrocarpine F | 1,2-Dichloroethane (DCE) | 1) ACE-Cl, 90°C, 72h2) Methanol, Reflux, 6h | 90% (based on recovered starting material) | [11] |

| Talpinine Derivative | N-demethylated Talpinine | 1,2-Dichloroethane (DCE) | 1) ACE-Cl, Pempidine, 90°C, 42h2) Methanol, Reflux, 6h | Not specified | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for the N-demethylation of alkaloids using this compound. Researchers should adhere to all appropriate safety precautions, as ACE-Cl and chlorinated solvents are hazardous.[12][13]

Protocol 1: General N-Demethylation of a Tertiary Alkaloid

This protocol is a generalized procedure based on common practices.[1][3]

-